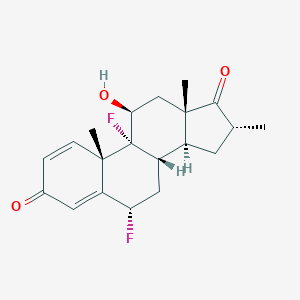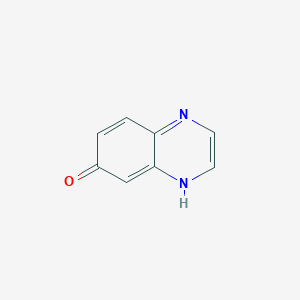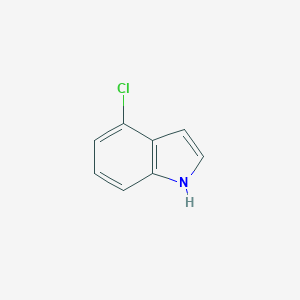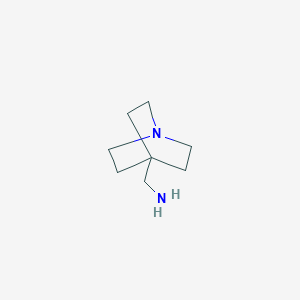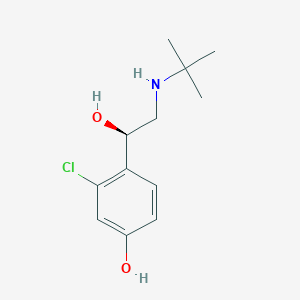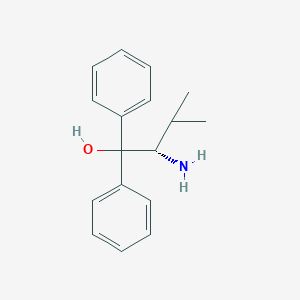![molecular formula C12H14N2O B152902 Spiro[indolin-3,4'-piperidin]-2-on CAS No. 252882-61-4](/img/structure/B152902.png)
Spiro[indolin-3,4'-piperidin]-2-on
Übersicht
Beschreibung
Spiro[indoline-3,4'-piperidin]-2-one (SPO) is a cyclic organic compound belonging to the class of spiroindolines. It is a heterocyclic compound, composed of a piperidine and an indoline ring fused together. SPO has several applications in the fields of medicinal chemistry, drug discovery, and biochemistry. Its properties and potential uses have been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
Ich habe einige Informationen zu den Anwendungen von Verbindungen gefunden, die mit Spiro[indolin-3,4’-piperidin]-2-on verwandt sind. Hier ist eine detaillierte Analyse mit Schwerpunkt auf einzigartigen Anwendungen:
Chelatgesteuerte Cycloisomerisierung
Diese Anwendung beinhaltet die Verwendung von Silber(I)-Katalyse mit Triphenylphosphin (PPh3), um diastereoselektive Synthesen von Spiro[indol-3,4’-piperidin]-Gerüsten zu erreichen. Dieser Prozess ist bedeutsam für die Erzeugung komplexer molekularer Strukturen, die in der Pharmakologie eingesetzt werden können .
Therapeutische Anwendungen
Spirooxindole, die eng mit Spiro[indolin-3,4’-piperidin]-2-on verwandt sind, sind für ihre breite Palette an therapeutischen Anwendungen bekannt. Sie kommen häufig in komplexen Alkaloiden vor und zeigen eine signifikante biologische Aktivität, wodurch sie wertvoll für die Entdeckung pharmazeutischer Leitstrukturen sind .
Biologische Eigenschaften
Eine Reihe von Dispiro[indolin-3,2’-pyrrolidin-3’,3’‘-piperidin]-2,4’'-dionen wurde synthetisiert und auf ihre biologischen Eigenschaften untersucht. Diese Verbindungen haben aufgrund ihrer einzigartigen strukturellen Merkmale potentielle Anwendungen in der medizinischen Chemie .
Verschiedene Spirokonstruktionen
Es wurde eine effiziente Methode zur Konstruktion verschiedener Spiroverbindungen entwickelt, darunter Spiro[indolin-3,4’-pyrrolo[3,4-b]pyridine], durch eine formale [3 + 3]-Cycloadditionsreaktion. Diese Methode ermöglicht die Herstellung von multifunktionalisierten Spiroverbindungen mit potentiellen Anwendungen in verschiedenen Bereichen .
Photochrome intelligente Materialien
Spiropyranderivate, die strukturelle Ähnlichkeiten mit Spiro[indolin-3,4’-piperidin]-2-on aufweisen, wurden zur Herstellung photochromer intelligenter Materialien verwendet. Diese Materialien können mit UV- oder sichtbarem Licht zwischen zwei Isomeren umschalten und finden Anwendung in fortschrittlichen Technologien .
Grüne Synthese
Spiro[indolin-3,4’-pyrano[2,3-c]pyrazol]-Derivate wurden über einen Ansatz der grünen Synthese unter Verwendung wässriger Medien synthetisiert. Diese umweltfreundliche Methode hat potentielle Anwendungen in nachhaltigen chemischen Verfahren .
Wirkmechanismus
Biochemical Pathways
It’s worth noting that spiro compounds have been found to play significant roles in various biological activities .
Result of Action
Spiro compounds are known to exhibit a variety of bioactivities, suggesting that spiro[indoline-3,4’-piperidin]-2-one may also have potential bioactive effects .
Safety and Hazards
Zukünftige Richtungen
The development of spiro-3-indolin-2-ones prepared through azomethine dipolar cycloaddition to the exocyclic olefinic linkage of 3,5-bis(arylidene)-N-sulfonyl-4-piperidones is a subject of major interest for organic researchers . Compounds containing the spiro-indole framework occupy a unique place in the heterocyclic space that spans pharmaceutical and natural alkaloids .
Eigenschaften
IUPAC Name |
spiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11/h1-4,13H,5-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOVJOBXZPCKRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593749 | |
| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
252882-61-4 | |
| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

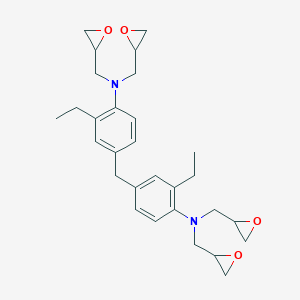

![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)


